molecular formula C6H9N3S B1312528 2-Hydrazinyl-5,6-dihydro-4H-cyclopenta[d]thiazole CAS No. 857022-78-7

2-Hydrazinyl-5,6-dihydro-4H-cyclopenta[d]thiazole

Número de catálogo: B1312528
Número CAS: 857022-78-7
Peso molecular: 155.22 g/mol
Clave InChI: VWBIUOCADPUWNU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

2-Hydrazinyl-5,6-dihydro-4H-cyclopenta[d]thiazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to enhance reaction rates .

Mecanismo De Acción

Comparación Con Compuestos Similares

2-Hydrazinyl-5,6-dihydro-4H-cyclopenta[d]thiazole can be compared with similar compounds such as:

Actividad Biológica

2-Hydrazinyl-5,6-dihydro-4H-cyclopenta[d]thiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to explore the biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

The synthesis of this compound typically involves the reaction of cyclopentanone with thiourea and hydrazine. This compound can undergo various chemical transformations, including oxidation and reduction reactions, which are critical for its biological activity.

This compound interacts with enzymes and proteins within metabolic pathways. Its biochemical properties include:

  • Enzyme Interaction : It can inhibit or activate enzymes involved in metabolic processes.
  • Cell Signaling Modulation : The compound affects cell signaling pathways that regulate cell growth and differentiation .

Cellular Effects

Research indicates that this compound influences various cellular processes:

  • Gene Expression : The compound alters gene expression patterns by interacting with transcription factors.
  • Metabolic Flux : It impacts cellular metabolism by modulating the activity of key metabolic enzymes .

Molecular Mechanisms

At the molecular level, the biological activity of this compound is attributed to several mechanisms:

  • Binding Affinity : The compound binds to specific biomolecules, leading to either inhibition or activation of enzymatic activities.
  • Transcriptional Regulation : It can influence the transcriptional activity of genes associated with cell proliferation and apoptosis.

Dosage Effects in Animal Models

Studies demonstrate that the effects of this compound vary with dosage:

  • Low Doses : Beneficial effects on cellular function and metabolism.
  • High Doses : Potential toxicity and adverse effects such as cellular damage .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
Enzyme InhibitionModulates metabolic pathways
AntimicrobialInhibits bacterial growth
AnticancerInduces apoptosis in cancer cells

Case Studies

Several studies have investigated the anticancer properties of this compound:

  • Study on Cancer Cell Lines : A study reported that this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective growth inhibition. For instance, certain derivatives showed IC50 values as low as 20 nmol/mL against specific targets in cancer cells .
  • Mechanistic Insights : Research has shown that the compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, highlighting its potential as a therapeutic agent in oncology .

Therapeutic Applications

The promising biological activities suggest potential therapeutic applications for this compound:

  • Cancer Treatment : Its ability to inhibit tumor growth positions it as a candidate for further development in cancer therapies.
  • Antimicrobial Agents : The compound's efficacy against bacterial strains indicates its potential use in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Hydrazinyl-5,6-dihydro-4H-cyclopenta[d]thiazole?

The synthesis typically involves multi-step reactions, including cyclocondensation, coupling, and functional group modifications. Key steps include:

  • Cyclocondensation : Reaction of hydrazine derivatives with cyclopenta[d]thiazole precursors under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
  • Amide coupling : Use of coupling agents like EDC or DCC to introduce substituents (e.g., oxazole or indole moieties) .
  • Purification : Techniques such as recrystallization, column chromatography, or HPLC to isolate the final product .
    Reaction progress is monitored via TLC or HPLC, with yields optimized by controlling temperature (60–120°C) and solvent polarity .

Q. How is the structural characterization of this compound performed?

Key methods include:

  • Spectroscopy :
    • ¹H/¹³C NMR : To confirm the hydrazinyl group (-NH-NH₂) and cyclopenta[d]thiazole ring system .
    • IR : Identification of N-H (3100–3300 cm⁻¹) and C=S (1050–1250 cm⁻¹) stretches .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular formula validation .
  • X-ray crystallography : Resolves stereochemistry and confirms fused bicyclic structure .

Q. What biological activities are associated with this compound?

The compound exhibits:

  • Anticancer activity : Inhibition of cancer cell lines (e.g., MCF-7, HeLa) via apoptosis induction, with IC₅₀ values ranging 5–50 µM .
  • Antimicrobial effects : Broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Enzyme inhibition : Potent inhibition of XIAP-BIR3 (Ki = 0.8 µM), a cancer therapeutic target .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation efficiency by stabilizing intermediates .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) improve coupling step yields by 15–20% .
  • Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions during cyclization .
  • Scale-up protocols : Batch reactors with controlled stirring (500–1000 rpm) ensure homogeneity in large-scale syntheses .

Q. How should researchers resolve contradictions in biological assay data for this compound?

Contradictions (e.g., varying IC₅₀ values across cell lines) require:

  • Dose-response validation : Repeat assays with 8–10 concentration points to confirm potency trends .
  • Control experiments : Include reference drugs (e.g., doxorubicin for cancer assays) and vehicle controls to rule out solvent artifacts .
  • Mechanistic profiling : Use flow cytometry (apoptosis assays) or proteomics (e.g., Western blot for caspase-3 activation) to confirm mode of action .

Q. What computational methods elucidate the mechanism of action of this compound?

  • Molecular docking : Predict binding poses to targets like XIAP-BIR3 using AutoDock Vina or Schrödinger Suite .
  • MD simulations : 100-ns trajectories assess stability of ligand-protein complexes (e.g., RMSD < 2 Å indicates stable binding) .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the thiazole ring) with activity trends .

Q. Comparative Structural and Functional Analysis

Q. How does this compound compare to structurally similar analogs?

Compound Structural Features Key Biological Activities Reference
This compound Hydrazinyl group, fused bicyclic thiazoleXIAP-BIR3 inhibition (Ki = 0.8 µM), anticancer activity
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-fluoroindole carboxamide Fluoro-substituted indoleAntifungal (MIC = 2 µg/mL against C. albicans)
Pyrano[2,3-d]thiazole derivatives Pyran-fused thiazoleAnticancer (IC₅₀ = 5 µM against HepG2)

Unique advantages : The hydrazinyl group enhances solubility and hydrogen-bonding capacity, improving target engagement compared to non-hydrazine analogs .

Q. Data Contradiction Case Study

Example : A study reports IC₅₀ = 10 µM against MCF-7 cells , while another observes no activity at 20 µM .
Resolution :

  • Verify cell line authenticity via STR profiling.
  • Re-test under standardized conditions (e.g., 48-h incubation, 10% FBS).
  • Use synergistic assays (e.g., combination with paclitaxel) to identify context-dependent effects .

Propiedades

IUPAC Name

5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S/c7-9-6-8-4-2-1-3-5(4)10-6/h1-3,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBIUOCADPUWNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.